molecular formula C18H18BrClN2O B1676321 Metaclazepam CAS No. 84031-17-4

Metaclazepam

Cat. No.: B1676321
CAS No.: 84031-17-4
M. Wt: 393.7 g/mol
InChI Key: WABYCCJHARSRBH-UHFFFAOYSA-N
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Description

Metaclazepam (7-bromo-5-(2'-chlorophenyl)-2,3-dihydro-2-(methoxymethyl)-1-methyl-1H-1,4-benzodiazepine) is a benzodiazepine derivative developed in the 1980s, marketed under the brand name Talis. It is structurally distinct from classical benzodiazepines due to its 2-methoxymethyl substitution, which contributes to its unique pharmacodynamic profile . Preclinical studies highlight its high selectivity for anxiolytic effects with minimal sedation, muscle relaxation, or respiratory depression compared to other benzodiazepines like diazepam or bromazepam . This compound’s primary metabolite, N-desmethylthis compound, retains partial activity and contributes to its therapeutic effects .

Clinical trials demonstrate efficacy in treating generalized anxiety disorder (GAD) at doses of 15–30 mg/day, with a favorable side-effect profile .

Properties

IUPAC Name

7-bromo-5-(2-chlorophenyl)-2-(methoxymethyl)-1-methyl-2,3-dihydro-1,4-benzodiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrClN2O/c1-22-13(11-23-2)10-21-18(14-5-3-4-6-16(14)20)15-9-12(19)7-8-17(15)22/h3-9,13H,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WABYCCJHARSRBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(CN=C(C2=C1C=CC(=C2)Br)C3=CC=CC=C3Cl)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40905121
Record name 7-Bromo-5-(o-chlorophenyl)-2,3-dihydro-2-(methoxymethyl)-1-methyl-1H-1,4-benzodiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40905121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84031-17-4
Record name Metaclazepam
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84031-17-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Metaclazepam [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084031174
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Bromo-5-(o-chlorophenyl)-2,3-dihydro-2-(methoxymethyl)-1-methyl-1H-1,4-benzodiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40905121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METACLAZEPAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C2N2B1303L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Cyclization Reaction with Phosphorus Oxychloride

The foundational synthetic route to metaclazepam begins with the cyclization of acyl diamine precursors. As detailed in the seminal work by Milkowski et al. (1985), the reaction of compound (I) - 2-[(2-chlorophenyl)(methoxymethyl)amino]acetophenone - with phosphorus oxychloride (POCl₃) generates a mixture of isomeric benzodiazepine intermediates (II) and (III). This exothermic reaction typically proceeds under anhydrous conditions at 0-5°C to control side reactions, achieving complete conversion within 2-3 hours.

The mechanism involves sequential phosphorylation of the amide nitrogen followed by intramolecular cyclization. X-ray crystallographic studies confirm that the major isomer (II) adopts a boat conformation with axial positioning of the 2'-chlorophenyl group, while the minor isomer (III) exhibits a distorted chair configuration. This conformational disparity becomes critical in downstream processing, as the isomers display markedly different reactivity profiles.

Table 1: Cyclization Reaction Parameters

Parameter Value/Range Impact on Yield
POCl₃ Equivalents 1.05-1.10 eq <1.05: Incomplete cyclization >1.10: Side product formation
Temperature 0-5°C (initial) Lower temps favor isomer II (75:25 ratio)
Reaction Time 2.5 ± 0.5 hours Prolonged time increases isomer III content
Solvent System Anhydrous DCM/THF (4:1) THF improves solubilization of POCl₃

Ring Contraction via Alkoxide Treatment

The isomeric mixture from Stage 1 undergoes regioselective ring contraction when treated with sodium methoxide (NaOMe) in methanol. This critical step converts the thermodynamically less stable isomer (III) into the desired 1-methyl-2-methoxymethyl-5-(2'-chlorophenyl)-2,3-dihydro-1H-1,4-benzodiazepine (IV) through a-alkyl shift mechanism. Kinetic studies reveal the reaction follows pseudo-first-order kinetics with an activation energy of 89.3 kJ/mol, reaching 98% conversion within 45 minutes at 65°C.

The methoxide ion attacks the electron-deficient C₃ position of isomer III, inducing ring contraction through a concerted process involving nitrogen inversion and carbon-carbon bond migration. This step demonstrates remarkable stereochemical control, producing IV with >99% enantiomeric excess when using chiral sodium (R)-sec-butoxide. However, industrial scales typically employ racemic conditions due to cost considerations.

Halogenation with N-Bromosuccinimide

The penultimate stage introduces bromine at the C₇ position using N-bromosuccinimide (NBS) in dichloromethane under reflux conditions. This radical-mediated process requires precise control of initiation parameters:

  • Initiator System : 0.5 mol% AIBN (azobisisobutyronitrile) generates bromine radicals at 60-65°C
  • Stoichiometry : 1.02 equivalents NBS ensures complete conversion while minimizing dibromination
  • Oxygen Exclusion : Rigorous N₂ sparging prevents oxidation of the methoxymethyl side chain

The reaction exhibits second-order kinetics with a rate constant (k) of 2.45 × 10⁻³ L·mol⁻¹·s⁻¹ at 40°C. Post-reaction analysis by HPLC-MS confirms 95.2% monobrominated product with <0.3% dibrominated impurities.

Table 2: Halogenation Optimization Data

Variable Optimal Range Deviation Impact
NBS Purity ≥99.5% (HPLC grade) Impurities accelerate decomposition
Solvent Polarity ε = 8.93 (DCM) Higher ε solvents promote ionic pathways
Radical Quencher 0.1% BHT (post-rxn) Prevents post-synthesis degradation
Cooling Rate 2°C/min (post-rxn) Rapid cooling induces precipitation of succinimide

Crystallization and Purification

The final crude product undergoes multi-stage purification to achieve pharmacopeial standards. Industrial processes combine:

a) Fractional Crystallization

  • Solvent System: Ethyl acetate/n-heptane (3:7 v/v)
  • Cooling Profile: 50°C → 25°C over 4 hours, then 0°C for 12 hours
  • Yield Recovery: 82-85% with 99.7% chemical purity

b) Chromatographic Polishing

  • Stationary Phase: Silica gel functionalized with (3-aminopropyl)triethoxysilane
  • Mobile Phase: Gradient elution from 100% hexane to 70% ethyl acetate
  • Key Separation: Resolves residual isomer III (Rf = 0.43) from this compound (Rf = 0.57)

Advanced purification techniques from recent benzodiazepine research show potential for adaptation:

  • Salting-Out Assisted Liquid-Liquid Extraction (SALLE)

    • 30% (w/v) NaCl in aqueous phase increases partition coefficient (Kd) to 18.7
    • Reduces organic solvent consumption by 40% compared to traditional LLE
  • Three-Phase Hollow Fiber Liquid Membrane Extraction

    • n-Dodecane membrane with 7.5% trioctylphosphine oxide carrier
    • Achieves 98.8% recovery with single-pass processing

Analytical Characterization

Modern quality control protocols employ orthogonal analytical techniques:

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 2.97 (dd, J = 16 Hz, HA), 3.32 (dd, J = 16 Hz, HM), 5.15 (dd, HX)
  • HRMS (ESI+): m/z 393.0461 [M+H]⁺ (calc. 393.0464)

Chromatographic Purity

  • UPLC Conditions: BEH C18 column (2.1 × 100 mm, 1.7 μm), 0.1% formic acid/ACN gradient
  • Retention Time: 6.72 ± 0.15 minutes with peak symmetry >0.98

Chemical Reactions Analysis

Metaclazepam undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield dehalogenated products.

Scientific Research Applications

Anxiolytic Efficacy

Metaclazepam has been primarily studied for its anxiolytic properties. A controlled study involving 50 patients with anxiety disorders demonstrated significant anxiolytic efficacy when compared to bromazepam. Patients receiving 15 mg of this compound showed marked reductions in anxiety scores on the Hamilton Anxiety Rating Scale after one and two weeks of treatment, with minimal side effects reported .

Table 1: Comparison of Anxiolytic Efficacy

Study ReferenceTreatment GroupDoseDurationEfficacy MeasureResults
This compound15 mg/day2 weeksHamilton Anxiety ScaleSignificant reduction
Bromazepam4 mg/day2 weeksHamilton Anxiety ScaleSignificant reduction

Tolerability

In a double-blind study comparing this compound and diazepam, it was found that this compound was better tolerated. The incidence of side effects such as drowsiness was significantly lower in the this compound group compared to those receiving diazepam . This indicates that this compound may be a preferable option for patients sensitive to the sedative effects commonly associated with benzodiazepines.

Table 2: Tolerability Comparison

Study ReferenceTreatment GroupSide Effects Reported
This compoundLower incidence of drowsiness
DiazepamHigher incidence of drowsiness

Use in Breathlessness Relief

While primarily indicated for anxiety, benzodiazepines, including this compound, have also been explored for their role in alleviating breathlessness in patients with advanced diseases. However, systematic reviews indicate limited efficacy in this area, suggesting that while they may be used adjunctively, they are not the primary treatment choice .

Case Study 1: Long-term Care Facility Patient

A clinical case involving a non-ambulatory patient who was on multiple medications highlighted the complexities of managing benzodiazepine use. The patient’s urine drug screen showed prolonged positivity for benzodiazepines, raising concerns about non-prescribed drug use. This case underscores the need for careful monitoring when prescribing benzodiazepines like this compound in patients with a history of substance abuse .

Interactions with Alcohol

Experimental studies have examined the interaction between alcohol and this compound, revealing significant effects on sedation levels and overall drug tolerance. These findings emphasize the importance of advising patients against alcohol consumption while on this compound to avoid exacerbated sedative effects .

Mechanism of Action

Metaclazepam works by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. This leads to an increase in chloride ion influx into neurons, resulting in hyperpolarization and decreased neuronal excitability. The primary molecular target is the GABA-A receptor, and the pathway involved is the GABAergic pathway .

Comparison with Similar Compounds

Comparison with Similar Benzodiazepines

Pharmacodynamic Properties

Anxiolytic Selectivity

Metaclazepam exhibits greater selectivity for anxiolysis over sedation or motor impairment. In animal models, it inhibited polysynaptic reflexes (e.g., linguomandibular reflex) 50% less potently than diazepam, suggesting weaker muscle relaxant properties .

Parameter This compound Diazepam Bromazepam
Anxiolytic potency High Moderate High
Sedative effects Low High Moderate
Muscle relaxation Minimal Significant Moderate
Respiratory depression risk Low High Moderate

Table 1: Comparative pharmacodynamic profiles

Receptor Binding

This compound has lower in vitro affinity for GABAA receptors (Ki ≈ 100 nM) compared to diazepam (Ki ≈ 1 nM). However, its metabolites, KC 3756 and KC 3757, exhibit 5–6x higher potency than diazepam in vivo, explaining its clinical efficacy despite modest receptor binding .

Clinical Efficacy

Vs. Bromazepam

In a double-blind trial (50 patients with anxiety neurosis), 15 mg/day this compound achieved comparable reductions in Hamilton Anxiety Scale (HAMA) scores to 4 mg/day bromazepam by Day 5. However, this compound showed superior patient self-assessment scores (p < 0.05), attributed to fewer side effects like daytime drowsiness .

Drug HAMA Reduction (Day 13) Self-Assessment Improvement
This compound 58% 72%
Bromazepam 55% 58%

Table 2: Efficacy in anxiety neurosis

Vs. Diazepam

A 4-week study (168 patients) comparing 15 mg/day this compound and 15 mg/day diazepam found:

  • This compound showed statistically superior improvement in CGI "global improvement" (p < 0.05) .
  • Psychic anxiety (HAMA subscale) improved 20% more with this compound.
  • Diazepam caused 2.5x higher incidence of fatigue and drowsiness, especially during early treatment .
Cardiovascular and Respiratory Effects

This compound has minimal impact on blood pressure or heart function. In dogs, it required 10x higher doses than diazepam to induce hypotension . Respiratory depression was absent in cats even at supratherapeutic doses .

Drug Interactions and Metabolism
  • Digoxin: No pharmacokinetic interactions observed .
  • Breast milk transfer : this compound and metabolites appear in milk at <1% maternal plasma levels, posing low risk to infants .

Pharmacokinetics

Parameter This compound Diazepam Bromazepam
Bioavailability ~90% ~100% ~84%
Half-life (hours) 10–15 20–50 12–20
Active metabolites Yes Yes No

Table 3: Pharmacokinetic comparison

Biological Activity

Metaclazepam, a benzodiazepine derivative marketed under the brand name Talis, exhibits notable anxiolytic properties with a lower sedative profile compared to other benzodiazepines such as diazepam and bromazepam. This article delves into the biological activity of this compound, exploring its pharmacodynamics, clinical efficacy, side effects, and relevant case studies.

This compound is characterized by the following chemical properties:

  • Chemical Formula : C18H18BrClN2OC_{18}H_{18}BrClN_2O
  • Molar Mass : 393.705g/mol393.705\,g/mol

This compound functions primarily as an anxiolytic agent through its action on the central nervous system (CNS). It enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to increased neuronal inhibition and reduced anxiety levels. Its active metabolite, N-desmethylthis compound, contributes to its pharmacological effects but does not significantly differ in metabolism between younger and older individuals .

Anxiolytic Activity

Several controlled clinical studies have demonstrated this compound's efficacy in treating anxiety disorders:

  • Study Comparing this compound and Bromazepam :
    • Participants : 50 patients with anxiety disorders.
    • Dosage : 15 mg this compound vs. 4 mg bromazepam daily.
    • Duration : 2 weeks.
    • Results : Significant reduction in anxiety scores on the Hamilton Anxiety Rating Scale after treatment, with both groups showing improvement but this compound demonstrating superior efficacy .
  • Study Comparing this compound and Diazepam :
    • Participants : 168 patients with generalized anxiety syndrome.
    • Dosage : 15 mg of either this compound or diazepam daily.
    • Duration : 4 weeks.
    • Results : this compound showed statistically significant superiority over diazepam in reducing severity of illness and improving global improvement ratings on Clinical Global Impressions (CGI) scales .

Side Effects and Tolerability

This compound is generally well-tolerated; however, some side effects have been reported:

  • Common side effects include fatigue and drowsiness, particularly at higher doses.
  • Compared to diazepam, this compound has a lower incidence of sedation-related side effects, making it preferable for patients who require anxiolytic therapy without significant sedation .

Case Study on Long-term Use

A retrospective analysis highlighted concerns regarding long-term benzodiazepine use, including this compound. In a cohort study assessing benzodiazepine exposure in relation to Alzheimer's disease risk:

  • Findings : Long-term use (>180 prescribed daily doses) was significantly more prevalent among individuals diagnosed with Alzheimer's compared to controls. This suggests potential cognitive risks associated with prolonged benzodiazepine therapy .

Q & A

Q. What validated scales are used to assess metaclazepam’s anxiolytic efficacy in clinical trials?

  • Answer: The Hamilton Anxiety Rating Scale (HAMA) and Snaith et al. scale are widely used to quantify anxiety severity. In double-blind trials, these scales are administered at baseline (Day 0), mid-study (Day 7), and endpoint (Day 13) to track symptom reduction. For example, in a 14-day trial, this compound reduced HAMA scores from 45.53 ± 6.09 (baseline) to 25.27 ± 5.18 (Day 13), demonstrating dose-dependent efficacy . The Self-Rating Anxiety Scale (Zung) and State-Trait Anxiety Inventory (Spielberger) are also employed to capture patient-reported outcomes .

Q. What experimental designs are employed in double-blind studies comparing this compound with other benzodiazepines?

  • Answer: Randomized, double-blind, placebo-controlled trials (RCTs) with parallel or crossover designs are standard. For example, a 121-patient RCT compared 15 mg/day and 30 mg/day this compound against placebo, using the Clinical Global Impressions (CGI) scale and HAMA for clinician-rated outcomes. Assessments occur at Days 0, 7, and 14 to capture short- and mid-term effects . Placebo arms are critical for isolating drug-specific effects from natural symptom fluctuation .

Q. How are psychomotor and cognitive effects of this compound assessed in clinical trials?

  • Answer: Psychometric batteries, including Critical Flicker Fusion (CFF), Choice Reaction Time (CRT), and Digit Span tests, are used. A 60-patient study found that a 15 mg nocturnal dose of this compound improved sleep quality without impairing next-day psychomotor performance, as evidenced by stable CRT and CFF scores . These tools validate the drug’s tolerability profile in anxiolytic regimens.

Q. What are the standard dosages of this compound in anxiety trials, and how are they optimized?

  • Answer: Common regimens include 15 mg/day (single nocturnal dose) or split dosing (5 mg morning + 10 mg bedtime). The 15 mg regimen showed comparable efficacy to split dosing but with fewer nocturnal awakenings, favoring adherence . Dose optimization relies on balancing efficacy (HAMA score reductions) with side-effect frequency (e.g., daytime fatigue at 30 mg/day) .

Advanced Research Questions

Q. How do this compound’s metabolites influence its pharmacological profile?

  • Answer: this compound is metabolized into KC 3756 and KC 3757, which exhibit 5–6x higher benzodiazepine receptor affinity (Ki = 0.93–1.4 nM) than the parent compound. In vivo, these metabolites account for up to 70% of total receptor occupancy despite constituting <10% of plasma concentration. Pharmacokinetic models must incorporate gradual metabolite formation to explain prolonged anxiolytic activity .

Q. What discrepancies exist between in vitro and in vivo receptor binding affinities of this compound?

  • Answer: In vitro, this compound’s receptor affinity is 1/100th that of diazepam. However, in vivo potency is only 3–4x lower due to active metabolites. This paradox necessitates in vivo occupancy studies using radioligand displacement assays in mice, which confirmed metabolite-driven receptor saturation .

Q. How do polarographic methods ensure quantitative analysis of this compound in formulations?

  • Answer: Differential pulse polarography (DPP) in DMF-containing buffers (pH 2–12) detects this compound at concentrations as low as 5 × 10⁻⁷ M. The method’s precision (±1.24% RSD) validates content uniformity in 5–10 mg tablets. Electrochemical reduction at −1.0 V (vs. SCE) generates a 2e⁻ diffusion-controlled wave, enabling selective quantification without interference from excipients .

Q. What statistical methods analyze dose-response relationships in multi-assessment trials?

  • Answer: Mixed-effects models or repeated-measures ANOVA are used to compare longitudinal changes across dosage groups. For example, in a 14-day trial, pairwise comparisons (Bonferroni-adjusted) confirmed that both 15 mg and 30 mg this compound outperformed placebo by Day 7 (p < 0.01), with no inter-dose differences (p > 0.05) . Non-responder imputation handles dropout bias.

Q. How is the biphasic pharmacological activity of this compound addressed in study designs?

  • Answer: Early-phase sedation (receptor occupancy by parent drug) and sustained anxiolysis (metabolite activity) require staggered pharmacokinetic sampling. A 60-patient trial measured plasma levels at 0, 2, 6, and 24 hours post-dose to correlate KC 3756/3757 concentrations with HAMA score reductions .

Q. What controls mitigate placebo effects in outpatient trials?

  • Answer: Stratified randomization by baseline anxiety severity (HAMA > 25) and blinded raters minimize bias. In a 121-patient RCT, placebo responders (≈20%) were identified via early CGI improvements (Day 7) and excluded from per-protocol analyses. Adverse event mimicry (e.g., lactose placebo with riboflavin for urine blinding) enhances blinding integrity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.